molecular formula C14H19NO2S B8600664 N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide CAS No. 594858-64-7

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide

Cat. No.: B8600664
CAS No.: 594858-64-7
M. Wt: 265.37 g/mol
InChI Key: SDICGMJIALNGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.3073 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and two propenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-2-propenylamine and 2-propenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-4-methyl-N-(2-methylallyl)benzenesulfonamide is unique due to the presence of both 2-methyl-2-propenyl and 2-propenyl groups, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

594858-64-7

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

4-methyl-N-(2-methylprop-2-enyl)-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-5-10-15(11-12(2)3)18(16,17)14-8-6-13(4)7-9-14/h5-9H,1-2,10-11H2,3-4H3

InChI Key

SDICGMJIALNGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-methylpropene (20 mL, 0.20 mol) is added over a period of 5 minutes to a suspension of 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulphonamide (27.9 g, 0.13 mol) and potassium carbonate (28.1 g, 0.20 mol) in N,N-dimethylformamide (200 mL) cooled in an ice bath. After 20 minutes, the suspension is stirred at ambient temperature for 18 hours. The suspension is concentrated to dryness. The residue is taken up in ethyl acetate (250 mL) and water (110 mL). The aqueous phase is extracted with ethyl acetate (2×50 mL). The combined organic phases are washed successively with aqueous 3N HCl solution (50 mL), water (3×50 mL), aqueous 5% potassium bicarbonate solution (50 mL), and finally brine (50 mL). The organic phase is dried over Na2SO4, filtered and concentrated to obtain the expected compound in the form of an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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